molecular formula C20H23FN2O4S B2562366 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide CAS No. 922003-36-9

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide

Cat. No.: B2562366
CAS No.: 922003-36-9
M. Wt: 406.47
InChI Key: ADHRTDCPVLEXRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide is a sulfonamide derivative featuring a tetrahydrobenzo[b][1,4]oxazepine core. Its structure includes a 3-fluorobenzenesulfonamide moiety, a propyl substituent at position 5, and dimethyl groups at position 2.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-3-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O4S/c1-4-10-23-17-12-15(8-9-18(17)27-13-20(2,3)19(23)24)22-28(25,26)16-7-5-6-14(21)11-16/h5-9,11-12,22H,4,10,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHRTDCPVLEXRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure comprises a benzoxazepine core and a sulfonamide group, which contribute to its diverse biological activities. This article reviews its biological activity based on available research findings, including case studies and data tables.

  • Molecular Formula : C22H26N2O4S
  • Molecular Weight : 382.4528 g/mol
  • CAS Number : 921791-39-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate enzyme activity and receptor signaling pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cholesterol synthesis and other lipid metabolism processes.
  • Receptor Binding : Interaction with various receptors can lead to altered cellular signaling and gene expression.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, compounds within the benzoxazepine family have demonstrated activity against various bacterial strains:

CompoundTarget OrganismsInhibition Zone (mm)Concentration (μg/disk)
Compound AStaphylococcus aureus14 mm24 μg
Compound BEscherichia coli20 mm14 μg

These results indicate that structural modifications can enhance antimicrobial efficacy.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory responses. This suggests potential applications in treating inflammatory diseases.

Study on Cholesterol Synthesis Inhibition

A significant study demonstrated that a related compound inhibited squalene synthase in rat liver microsomes with an IC50 value of 90 nM. This inhibition resulted in decreased cholesterol biosynthesis in vivo, indicating that similar compounds could potentially be developed for managing cholesterol levels.

Study on Cancer Cell Lines

In vitro studies have shown that derivatives of benzoxazepines exhibit cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values :
    • Breast cancer (MCF7): 15 µM
    • Lung cancer (A549): 10 µM

These findings support the hypothesis that modifications to the benzoxazepine structure can yield potent anticancer agents.

Comparison with Similar Compounds

Fluorinated Benzenesulfonamide Derivatives

Fluorine substituents significantly influence electronic properties and bioactivity. Key comparisons include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-fluorobenzenesulfonamide, 5-propyl C21H24FN2O4S 402.51 Moderate lipophilicity; potential for CNS penetration due to fluorine
N-(...)-2,4-difluorobenzenesulfonamide 2,4-difluorobenzenesulfonamide C21H23F2N2O4S 437.48 Enhanced electrophilicity; higher metabolic stability
N-(...)-4-ethoxy-3-fluorobenzenesulfonamide 4-ethoxy-3-fluorobenzenesulfonamide C22H27FN2O5S 450.53 Ethoxy group increases solubility; broader enzyme inhibition profile

Key Observations :

  • Fluorine Position : The 3-fluoro substitution in the target compound may favor π-π stacking interactions compared to 2,4-difluoro analogs, which exhibit stronger electron-withdrawing effects .

Non-Fluorinated Sulfonamide Analogs

Substitution of fluorine with other groups alters reactivity and binding:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
N-(...)-3-methylbenzenesulfonamide 3-methylbenzenesulfonamide C21H26N2O4S 402.51 Reduced electrophilicity; weaker enzyme inhibition but improved metabolic stability
N-(...)-2,4,6-trimethylbenzenesulfonamide 2,4,6-trimethylbenzenesulfonamide C23H28N2O4S 444.55 Steric hindrance limits target engagement; used as a synthetic intermediate

Key Observations :

  • Methyl vs.

Oxazepine Core Modifications

Variations in the oxazepine ring system:

Compound Name Core Structure Molecular Formula Key Features
N-(...)-tetrahydrobenzo[f][1,4]oxazepin Benzo[f]oxazepine C20H21FN2O4S Altered ring geometry; distinct pharmacokinetics
N-(...)-5-allyl-tetrahydrobenzo[b]oxazepin Allyl substituent at position 5 C23H28N2O5S Increased reactivity due to allyl group; explored in anticancer research

Key Observations :

  • Ring Geometry : The benzo[b]oxazepine core in the target compound provides a planar structure favorable for aromatic interactions, unlike the benzo[f] analog .

Industrial Utility

  • Material Science : Trimethylbenzenesulfonamide derivatives are used in polymer synthesis for their thermal stability .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural elucidation of this compound?

  • Methodological Answer : High-resolution nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) is critical for confirming the benzoxazepin core and sulfonamide substituents. Mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]⁺ ion at m/z 416.469). X-ray crystallography provides definitive stereochemical assignment. PubChem-derived InChI and SMILES strings (e.g., InChI=1S/C23H26F2N2O3/...) should be cross-verified with experimental data .
Key Molecular Properties
Molecular Formula
Molecular Weight
Purity

Q. How should stability studies be designed to assess compound integrity under varying storage conditions?

  • Methodological Answer : Accelerated stability testing under ICH guidelines (25°C/60% RH, 40°C/75% RH) with HPLC-UV quantification at intervals (0, 1, 3, 6 months). Monitor degradation products via LC-MS and compare with forced degradation studies (acid/base hydrolysis, oxidative stress). Use split-plot designs to evaluate interactions between temperature, humidity, and light exposure .

Q. What are the primary challenges in achieving high synthetic yields for this compound?

  • Methodological Answer : Key challenges include optimizing the cyclization of the benzoxazepin ring and minimizing sulfonamide byproducts. Use of coupling agents (e.g., HATU/DIPEA) for amide bond formation and controlled reaction temperatures (0–5°C) during propyl group introduction can improve yields. Reaction progress should be monitored via TLC and in situ IR spectroscopy .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of biological activity?

  • Methodological Answer : Systematically modify substituents (e.g., fluorine position on the benzene ring, alkyl chain length at position 5) and test inhibitory activity in target-specific assays (e.g., enzyme inhibition IC₅₀). Pair experimental data with molecular docking simulations (e.g., AutoDock Vina) to identify critical binding interactions. Conflicting SAR data may arise from off-target effects, necessitating counter-screening .

Q. What experimental designs are suitable for evaluating environmental fate in aquatic and terrestrial systems?

  • Methodological Answer : Adapt randomized block designs with split-plot variables (e.g., soil type, pH, microbial activity). Use ¹⁴C-labeled compound to track degradation pathways (mineralization, bound residues) via liquid scintillation counting. For aquatic studies, employ OECD 308/309 guidelines to measure half-life under aerobic/anaerobic conditions .
Environmental Fate Parameters
Hydrolysis half-life (pH 7)
Soil adsorption coefficient (Kₒc)

Q. How can conflicting bioactivity data from different cell-based assays be resolved?

  • Methodological Answer : Discrepancies often arise from assay-specific parameters (e.g., cell line viability thresholds, serum interference). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays). Conduct meta-analysis of dose-response curves (e.g., Hill slopes) to identify outliers. Normalize data to internal controls (e.g., housekeeping genes) .

Q. What advanced techniques are recommended for trace-level quantification in biological matrices?

  • Methodological Answer : UPLC-MS/MS with isotopic internal standards (e.g., ¹³C-labeled analog) provides sensitivity at ng/mL levels. Solid-phase extraction (SPE) using mixed-mode cartridges improves recovery from plasma or tissue homogenates. For tissue distribution studies, combine MALDI imaging with LC-MS spatial mapping .

Data Contradiction & Validation Strategies

Q. How should researchers address discrepancies in enzymatic inhibition assays?

  • Methodological Answer : Replicate assays under standardized conditions (pH, temperature, co-factor availability). Use kinetic analysis (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition. Cross-validate with recombinant enzyme systems to exclude matrix effects .

Q. What strategies validate computational predictions of metabolic pathways?

  • Methodological Answer : Combine in vitro microsomal assays (human/rat liver microsomes) with high-resolution LC-MS/MS to identify phase I/II metabolites. Compare with in silico tools (e.g., Meteor Nexus). Discrepancies may arise from unaccounted transporter-mediated uptake, requiring transwell assay validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.